molecular formula C21H23ClN4O3S B2546637 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 946369-06-8

3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2546637
CAS No.: 946369-06-8
M. Wt: 446.95
InChI Key: RDHIRKXOSWDXJY-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione features a benzothiadiazine-1,1-dione core, a bicyclic sulfonamide heterocycle known for its pharmacological versatility. Attached to this core is a 3-oxopropyl linker connected to a piperazine ring substituted with a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c1-15-6-7-16(22)14-18(15)25-10-12-26(13-11-25)21(27)9-8-20-23-17-4-2-3-5-19(17)30(28,29)24-20/h2-7,14H,8-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHIRKXOSWDXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzothiadiazine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Studies have indicated that derivatives of benzothiadiazines exhibit significant anticancer activity. For instance, compounds similar to the one in focus have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation.

Antimicrobial Activity

Research has shown that compounds with similar structures possess antimicrobial properties. For example, derivatives have been tested against gram-positive and gram-negative bacteria, revealing better efficacy against gram-positive strains. This suggests potential applications in developing new antimicrobial agents.

Neuropharmacological Effects

The piperazine moiety in the compound is associated with neuropharmacological activities. Compounds containing this structure have been studied for their effects on neurotransmitter systems, making them candidates for treating psychiatric disorders.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that derivatives of benzothiadiazine showed IC50 values ranging from 200 to 300 nM against various cancer cell lines, indicating potent anticancer properties .
Antimicrobial Testing Compounds were evaluated using disc diffusion methods against bacterial strains like Bacillus cereus and Staphylococcus aureus, showing significant inhibition zones .
Neuropharmacological Evaluation A series of piperazine derivatives were tested for their effects on serotonin and dopamine receptors, showing promise as anxiolytic agents .

Potential Applications

  • Pharmaceutical Development : The compound can be developed into new drugs targeting cancer and microbial infections.
  • Research Tools : Due to its unique structure, it can serve as a lead compound in drug discovery programs focusing on neuropharmacology.
  • Therapeutic Agents : Its potential as an anxiolytic or antidepressant makes it a candidate for further clinical studies.

Mechanism of Action

The mechanism of action of 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The benzothiadiazine ring may also play a role in the compound’s biological activity by interacting with enzymes or other proteins .

Comparison with Similar Compounds

Key Research Findings and Hypotheses

  • Synthesis Challenges : Moderate yields (~50%) in analogous compounds () suggest optimization may be needed for large-scale production of the target compound .
  • Therapeutic Potential: Piperazine derivatives in –3 show anticonvulsant activity, implying the target compound could be repurposed for seizure disorders pending empirical validation .

Biological Activity

The compound 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described using the following characteristics:

PropertyValue
Molecular FormulaC18H21ClN4O3S
Molecular Weight396.90 g/mol
LogP2.6701
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area81.625

The presence of the piperazine moiety and the benzothiadiazine core suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiadiazine have been evaluated for their efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells.

A notable study assessed the activity of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 6.26 μM to 20.46 μM across different assays . This suggests that the compound may have similar potential in targeting cancer cells effectively.

Antimicrobial Activity

The antimicrobial properties of benzothiadiazine derivatives have also been explored. Compounds were tested against Gram-positive and Gram-negative bacteria using broth microdilution techniques. The findings revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance antimicrobial efficacy .

The proposed mechanism of action for this compound involves interaction with DNA and other cellular targets. Studies suggest that it may bind to the minor groove of DNA, disrupting replication and transcription processes. This interaction is crucial for its antitumor activity as it leads to cell cycle arrest and apoptosis .

Case Studies and Research Findings

Several research efforts have focused on synthesizing and evaluating the biological activities of benzothiadiazine derivatives:

  • Antitumor Studies : A series of synthesized benzothiadiazine compounds were tested on various cancer cell lines. The research highlighted the importance of substituents on the piperazine ring in modulating biological activity. Compounds with electron-withdrawing groups showed enhanced potency against tumor cells .
  • Antimicrobial Testing : In a comparative study, several derivatives were evaluated for their antimicrobial properties. Results indicated that modifications to the piperazine structure significantly affected antibacterial activity, with some compounds exhibiting MIC values lower than standard antibiotics .
  • In Vivo Studies : Preliminary in vivo studies have begun to assess the therapeutic potential of these compounds in animal models. Early results suggest efficacy in reducing tumor size and improving survival rates in treated subjects compared to controls .

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